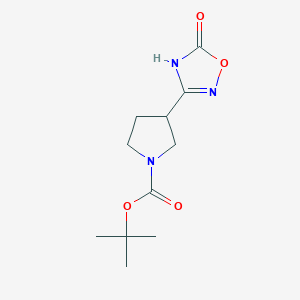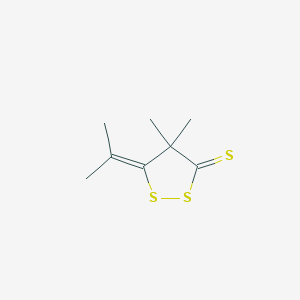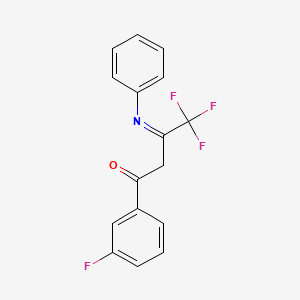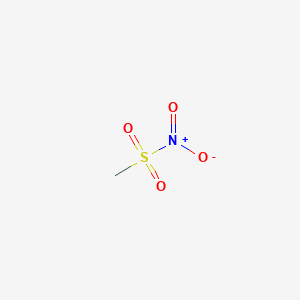
L-Alanyl-L-alanyl-L-alanylglycylglycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Alanyl-L-alanyl-L-alanylglycylglycine is a peptide composed of three alanine residues followed by two glycine residues
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-alanyl-L-alanylglycylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Activation of the resin: The resin is activated to allow the first amino acid to attach.
Coupling: Each amino acid is coupled to the growing chain using coupling reagents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed to allow the next amino acid to couple.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient production of large quantities of peptides.
Análisis De Reacciones Químicas
Types of Reactions
L-Alanyl-L-alanyl-L-alanylglycylglycine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide into its constituent amino acids.
Oxidation: Oxidizing specific amino acid residues, such as methionine or cysteine, if present.
Substitution: Introducing different functional groups into the peptide chain.
Common Reagents and Conditions
Hydrolysis: Typically performed using strong acids or bases, such as hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include hydrogen peroxide or performic acid.
Substitution: Reagents like N-hydroxysuccinimide (NHS) esters can be used for introducing new functional groups.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, hydrolysis will yield individual amino acids, while oxidation may result in modified amino acids with altered functional groups.
Aplicaciones Científicas De Investigación
L-Alanyl-L-alanyl-L-alanylglycylglycine has several applications in scientific research:
Biochemistry: Studying peptide structure and function.
Pharmaceuticals: Developing peptide-based drugs or drug delivery systems.
Material Science: Creating peptide-based materials with specific properties.
Mecanismo De Acción
The mechanism of action of L-Alanyl-L-alanyl-L-alanylglycylglycine depends on its specific application. In a biological context, peptides can interact with receptors or enzymes, influencing various biochemical pathways. The specific molecular targets and pathways involved would depend on the peptide’s structure and the biological system in which it is used.
Comparación Con Compuestos Similares
Similar Compounds
L-Alanyl-L-alanyl-L-alanine: A tripeptide with similar structural properties.
Glycylglycylglycine: A tripeptide composed entirely of glycine residues.
L-Alanylglycylglycine: A tripeptide with a similar sequence but fewer alanine residues.
Uniqueness
L-Alanyl-L-alanyl-L-alanylglycylglycine is unique due to its specific sequence of three alanine residues followed by two glycine residues. This sequence can confer specific structural and functional properties that differ from other peptides with different sequences.
Propiedades
Número CAS |
918309-88-3 |
|---|---|
Fórmula molecular |
C13H23N5O6 |
Peso molecular |
345.35 g/mol |
Nombre IUPAC |
2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C13H23N5O6/c1-6(14)11(22)17-8(3)13(24)18-7(2)12(23)16-4-9(19)15-5-10(20)21/h6-8H,4-5,14H2,1-3H3,(H,15,19)(H,16,23)(H,17,22)(H,18,24)(H,20,21)/t6-,7-,8-/m0/s1 |
Clave InChI |
FGZVMHYQRQZOBC-FXQIFTODSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)NCC(=O)NCC(=O)O)N |
SMILES canónico |
CC(C(=O)NC(C)C(=O)NC(C)C(=O)NCC(=O)NCC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



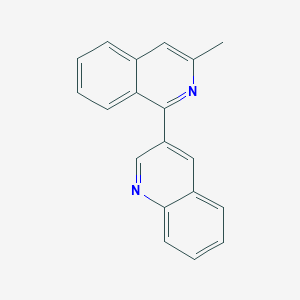
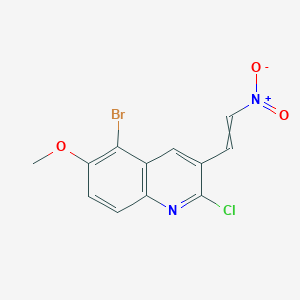
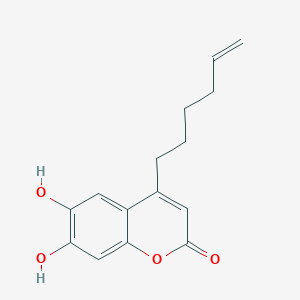
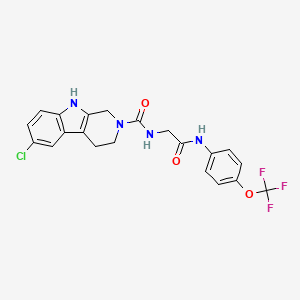
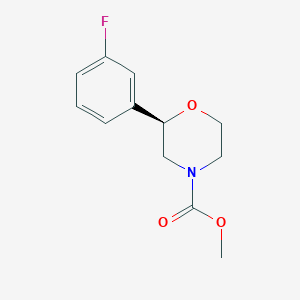
![5-[(1-Formyl-4,5,7-trimethoxynaphthalen-2-YL)oxy]pentanamide](/img/structure/B12626448.png)
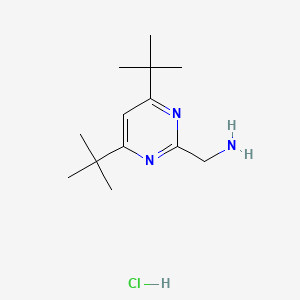
![4,6-Bis[(4-methoxyphenyl)methoxy]-1,3,5-triazin-2(1H)-one](/img/structure/B12626451.png)
